(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-6(2)9(4-8-5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOWISYQOJQDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Imidazole Derivation: The starting material is often an imidazole derivative, which undergoes further functionalization.
Methylation: The imidazole ring is methylated at the 4th and 5th positions using methylating agents such as methyl iodide or dimethyl sulfate.
Acetylation: The methylated imidazole is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at the imidazole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted imidazole derivatives.
Scientific Research Applications
Synthesis of Zoledronic Acid
One of the primary applications of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is in the synthesis of zoledronic acid, a potent bisphosphonate used to treat osteoporosis and other bone-related conditions. The synthesis typically involves a two-step process:
- N-Alkylation of Imidazole : The compound is synthesized through the N-alkylation of imidazole using tert-butyl chloroacetate. This reaction can be performed in a solvent-free environment, which enhances the green chemistry aspect by minimizing hazardous waste .
- Formation of Zoledronic Acid : The synthesized imidazol-1-yl-acetic acid hydrochloride is then reacted with phosphonic acid derivatives to yield zoledronic acid. This conversion is crucial as zoledronic acid functions as a bone resorption inhibitor and is utilized in cancer treatment protocols .
Other Pharmaceutical Applications
Beyond zoledronic acid, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has potential applications in:
- Development of Novel Bisphosphonates : Research indicates that modifications to the imidazole ring can lead to new bisphosphonate derivatives with improved efficacy and safety profiles .
- Cocrystal Formation : The compound can act as a coformer in pharmaceutical cocrystals, enhancing solubility and bioavailability of active pharmaceutical ingredients .
Solvent-Free Synthesis
Recent studies have focused on developing solvent-free methods for synthesizing (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This approach not only reduces environmental impact but also simplifies purification processes. The key steps include:
- Reacting imidazole with tert-butyl chloroacetate in the presence of a base without solvents.
- Hydrolyzing the resulting tert-butyl ester to obtain the desired hydrochloride salt .
Yield and Purity Optimization
Research has demonstrated that optimizing molar ratios during synthesis can significantly affect yield and purity. For instance, using equimolar amounts of imidazole and tert-butyl chloroacetate resulted in high yields with minimal di-acid impurities .
Case Study: Synthesis Efficiency
A study published in the Asian Journal of Green Chemistry highlighted a novel solvent-free synthetic route for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. The researchers reported:
- A yield exceeding 90% with a purity level above 99%.
- The method eliminated the need for hazardous solvents, aligning with green chemistry principles .
Case Study: Pharmaceutical Development
In another case study involving pharmaceutical applications, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride was successfully utilized in synthesizing various bisphosphonate analogs. These compounds showed promising results in preclinical models for treating bone diseases associated with cancer .
Mechanism of Action
The mechanism by which (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous imidazole derivatives.
Table 1: Comparative Analysis of Imidazole Derivatives
Structural and Functional Differences
The acetic acid moiety in the target compound enables salt formation or conjugation with amines, contrasting with acetonitrile (159088-44-5), which is prone to hydrolysis or nucleophilic substitution .
Physicochemical Properties :
- Hydrochloride salts (e.g., target compound and 61033-71-4) generally exhibit higher water solubility than neutral analogs. However, the sulfanyl-acetic acid derivative (C₅H₈N₂O₂S•HCl) may display unique solubility profiles due to thioether interactions .
Synthesis and Availability :
- The target compound’s discontinued status contrasts with the commercially available 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride (61033-71-4), which is synthesized at a low yield (12%) via glacial acetic acid-mediated reactions .
- Dichloro-acetonitrile derivatives (e.g., 159088-44-5) are more synthetically accessible, with higher melting points (95°C) suggesting greater crystalline stability .
Applications :
- The target compound’s acetic acid group makes it suitable for ligand design (e.g., metal coordination), whereas aniline-substituted analogs (61033-71-4) are used in catalysis or as aromatic coupling partners .
- Sulfanyl-containing derivatives (C₅H₈N₂O₂S•HCl) may serve in redox-active systems or enzyme inhibition studies due to sulfur’s nucleophilicity .
Biological Activity
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, drawing from various studies and reviews.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, which is known for its role in biological systems. The imidazole moiety contributes to the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Recent studies highlight the antibacterial properties of imidazole derivatives, including (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. For instance, a review on the synthesis and evaluation of imidazole compounds indicated that certain derivatives exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine | E. coli | 32 |
| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine | S. aureus | 27 |
Anticancer Potential
Imidazole compounds have been studied for their anticancer properties. Research indicates that certain imidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance potency against specific cancer cell lines .
Case Study:
A study evaluated the effect of a series of imidazole derivatives on human cancer cell lines. The results demonstrated that compounds with specific substitutions on the imidazole ring showed enhanced activity against HCT-116 and A549 cell lines. The most potent compounds exhibited IC50 values in the low micromolar range .
The biological activity of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Imidazole derivatives can act as inhibitors of enzymes involved in critical metabolic pathways.
- Cell Membrane Interaction: The hydrophobic nature of the imidazole ring allows these compounds to integrate into lipid membranes, potentially disrupting membrane integrity.
- Receptor Modulation: Some studies suggest that imidazole derivatives may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression .
Synthesis
The synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves multi-step reactions starting from simple precursors. A notable method includes:
- Formation of Imidazole Ring: Reacting appropriate aldehydes with amines under acidic conditions.
- Acetic Acid Addition: Introducing acetic acid to form the desired acetic acid derivative.
- Hydrochloride Salt Formation: Treating the product with hydrochloric acid to yield the hydrochloride salt.
This synthetic route emphasizes environmentally friendly practices by minimizing solvent use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via N-alkylation of 4,5-dimethylimidazole with a chloroacetate derivative (e.g., tert-butyl chloroacetate), followed by ester cleavage under acidic conditions . Optimization includes:
- Temperature control : Mild conditions (~50–80°C) to avoid side reactions.
- Catalyst use : Titanium tetrachloride for efficient ester cleavage .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm imidazole ring substitution and acetic acid linkage. signals for methyl groups (δ ~2.1–2.3 ppm) and imidazole protons (δ ~7.0–7.5 ppm) are diagnostic .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with WinGX/ORTEP for visualization . Example: Imidazole derivatives often form monoclinic crystals with P2/c symmetry .
Q. How can researchers address solubility challenges for this compound in aqueous and organic solvents?
- Methodological Answer :
- Aqueous solubility : Adjust pH using HCl/NaOH to protonate/deprotonate the imidazole ring (pKa ~6.5–7.0). Solubility in water is ~90 mg/mL at neutral pH .
- Organic solvents : Use DMSO or DMF for stock solutions. Pre-saturate solvents with dry HCl to stabilize the hydrochloride salt .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC values) across studies?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic assays.
- Structural analogs : Compare activity with derivatives (e.g., 2-(1-methylimidazol-2-yl)acetic acid hydrochloride) to identify substituent effects .
- Data normalization : Account for batch-to-batch purity variations via HPLC (≥95% purity recommended) .
Q. How does the substitution pattern on the imidazole ring influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to model interactions with receptors (e.g., histamine H or kinase domains). The 4,5-dimethyl groups enhance hydrophobic binding .
- SAR studies : Replace methyl groups with halogens or methoxy groups to assess electronic effects. Example: 4-Fluoro analogs show increased affinity for GABA receptors .
Q. What computational methods are recommended for predicting the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts protonation states and degradation pathways.
- MD simulations : GROMACS models solvation dynamics and salt dissociation in aqueous buffers .
Q. How can crystallographic data from SHELX refinements resolve ambiguities in hydrogen-bonding networks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
